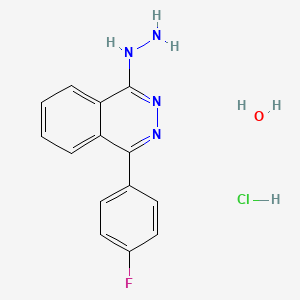
1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the study of chemical reactions and biological processes.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate involves several steps. One common method includes the reaction of 4-fluorophenylhydrazine with phthalic anhydride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified and converted into its hydrochloride hydrate form through crystallization .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding phthalazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced hydrazinylphthalazine compounds.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl group, using reagents such as alkyl halides or acyl chlorides. .
Scientific Research Applications
1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-hydrazinylphthalazine hydrochloride hydrate can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares a similar fluorophenyl group but differs in its overall structure and chemical properties.
4-Fluoroamphetamine: Another compound with a fluorophenyl group, known for its psychoactive properties and different applications.
The uniqueness of this compound lies in its specific hydrazinylphthalazine structure, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structural properties and chemical reactivity make it a valuable tool for studying chemical reactions, biological processes, and potential therapeutic applications.
Properties
Molecular Formula |
C14H14ClFN4O |
|---|---|
Molecular Weight |
308.74 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C14H11FN4.ClH.H2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13;;/h1-8H,16H2,(H,17,19);1H;1H2 |
InChI Key |
AVESSAXWESLLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















